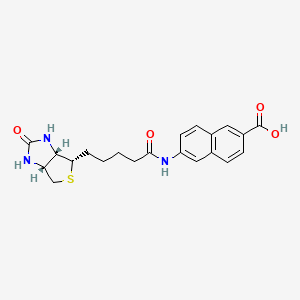

N-Biotinyl-6-amino-2-naphthoic Acid

Description

Contextualization within Advanced Bioconjugate Chemistry

Bioconjugate chemistry involves the covalent linking of two or more molecules, at least one of which is a biomolecule, to create a new construct with combined and often novel functionalities. N-Biotinyl-6-amino-2-naphthoic acid is a prime example of a product of this field. The core concept is the fusion of a biological targeting or reporter moiety (biotin) with a versatile chemical scaffold (6-amino-2-naphthoic acid).

The biotin (B1667282) component is renowned for its extraordinarily strong and specific interaction with the protein avidin (B1170675) and its bacterial counterpart, streptavidin. This interaction, one of the strongest non-covalent bonds known in nature, is a cornerstone of many bioanalytical techniques. By incorporating biotin, this compound can be readily attached to surfaces, proteins, or other molecules that have been pre-functionalized with avidin or streptavidin. This allows for the immobilization, detection, and purification of target molecules.

The 6-amino-2-naphthoic acid moiety provides the structural backbone and potential for further functionalization. The amino group serves as a reactive handle for the attachment of the biotin molecule, while the carboxylic acid group on the naphthalene (B1677914) ring can be used for conjugation to other molecules of interest, such as peptides or drugs. sigmaaldrich.com The naphthalene ring itself possesses intrinsic fluorescence, which can be modulated and utilized in various detection assays.

Rationale for Biotinylation of Naphthoic Acid Scaffolds in Molecular Probes

The strategic biotinylation of naphthoic acid scaffolds is driven by the desire to create highly specific and versatile molecular probes. The rationale can be broken down into several key advantages:

High-Affinity Targeting: The biotin tag allows for unparalleled specificity and strength in binding to avidin or streptavidin. This enables the development of highly sensitive assays, as even minute quantities of the biotinylated probe can be detected.

Modular Design: The naphthoic acid scaffold can be chemically modified at various positions to introduce other functionalities. This modularity allows for the creation of a wide array of probes with different properties, such as altered solubility, the introduction of a fluorescent reporter group, or the attachment of a therapeutic agent.

Signal Amplification: In many applications, the avidin/streptavidin protein can be conjugated to multiple reporter molecules (e.g., enzymes or fluorophores). This leads to a significant amplification of the signal generated by the binding of a single biotinylated probe.

Versatility in Applications: Biotinylated probes can be used in a multitude of techniques, including Western blotting, ELISA (Enzyme-Linked Immunosorbent Assay), immunohistochemistry, and in situ hybridization. The use of a naphthoic acid scaffold can also open up possibilities in fluorescence-based applications like Fluorescence Resonance Energy Transfer (FRET). science.govscispace.com

Overview of Naphthoic Acid Derivatives in Chemical Biology and Their Research Significance

Naphthoic acid and its derivatives are a class of aromatic carboxylic acids that have garnered considerable attention in chemical biology due to their diverse biological activities and utility as molecular scaffolds. acs.org Their rigid, planar structure and inherent fluorescence make them attractive building blocks for the design of molecular probes and potential therapeutic agents.

Research into naphthoic acid derivatives has revealed their potential in several areas:

Fluorescent Probes: The naphthalene core is inherently fluorescent, and its photophysical properties can be fine-tuned by the introduction of various substituents. This has led to the development of fluorescent naphthoic acid derivatives that can be used to label and visualize biomolecules, as well as to probe the microenvironment of biological systems. acs.org

Receptor Ligands: Derivatives of 2-naphthoic acid have been explored as potent and selective antagonists for G protein-coupled receptors (GPCRs), such as the P2Y14 receptor. acs.orgresearchgate.net By functionalizing these antagonists with reporter groups, researchers can create molecular probes to study receptor distribution, trafficking, and ligand binding. acs.orgresearchgate.netnih.gov

Enzyme Inhibitors: Certain naphthoic acid derivatives have been shown to inhibit the activity of various enzymes, making them valuable tools for studying enzyme mechanisms and for the development of new drugs. For instance, derivatives have been investigated as inhibitors of protein arginine methyltransferases (PRMTs). nih.gov

Building Blocks for Complex Molecules: The reactive carboxylic acid and other functional groups on the naphthoic acid ring make it a versatile starting material for the synthesis of more complex molecules, including peptidomimetics and other biologically active compounds. sigmaaldrich.com

The combination of these properties underscores the research significance of naphthoic acid derivatives as a platform for the development of novel tools to interrogate and manipulate biological processes.

Compound Information

| Compound Name |

| 6-Amino-1-naphthoic acid |

| 6-Amino-2-naphthoic acid |

| Biotin |

| This compound |

| Streptavidin |

Chemical Properties

| Chemical Name | Formula | Molecular Weight | CAS Number |

| This compound | C21H23N3O4S | 413.49 g/mol | 1217755-61-7 |

| 6-Amino-2-naphthoic acid | C11H9NO2 | 187.19 g/mol | 116668-47-4 |

| Biotin | C10H16N2O3S | 244.31 g/mol | 58-85-5 |

Structure

3D Structure

Properties

IUPAC Name |

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c25-18(4-2-1-3-17-19-16(11-29-17)23-21(28)24-19)22-15-8-7-12-9-14(20(26)27)6-5-13(12)10-15/h5-10,16-17,19H,1-4,11H2,(H,22,25)(H,26,27)(H2,23,24,28)/t16-,17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJYYAKTNPDBEZ-LNLFQRSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NC3=CC4=C(C=C3)C=C(C=C4)C(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC4=C(C=C3)C=C(C=C4)C(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Biotinyl 6 Amino 2 Naphthoic Acid and Its Precursors

Elucidation of Synthetic Routes for 6-Amino-2-naphthoic Acid Scaffold

The synthesis of the 6-amino-2-naphthoic acid core is a critical preliminary step. Various methods, ranging from conventional multi-step pathways to more direct industrial processes, have been developed to produce this essential intermediate.

Investigation of Conventional Synthetic Pathways (e.g., via 6-bromo-2-naphthylamine, 6-nitro-2-naphthylamine intermediates)

Two established methods for the synthesis of 6-amino-2-naphthoic acid have been described, proceeding through either a bromo- or a nitro-substituted naphthalene (B1677914) intermediate. researchgate.net

The pathway via 6-bromo-2-naphthylamine is considered a convenient route that produces the desired compound in satisfactory quantities. researchgate.net This process can involve the Curtius rearrangement of 6-bromo-2-naphthoic acid. In this reaction, 6-bromo-2-naphthoic acid is treated with diphenylphosphoryl azide (B81097) and triethylamine, followed by heating with water to yield 6-bromonaphthalen-2-amine. chemicalbook.com

Alternatively, a synthetic route starting from the nitration of 2-naphthylamine (B18577) can be utilized. This method, however, is generally less satisfactory due to the small yield of the key intermediate, 6-nitro-2-naphthylamine , that is obtained during the initial nitration step. researchgate.net

Another approach involves the acetylation of 6-bromo-2-naphthylamine. This two-step method first requires the synthesis of the 6-bromo-2-naphthylamine intermediate, which can be achieved through catalytic reduction of precursors like 6-bromo-2-nitronaphthalene using hydrogen gas over a palladium-on-carbon catalyst. The subsequent acetylation is then carried out using acetic anhydride.

Table 1: Comparison of Conventional Synthetic Intermediates for 6-Amino-2-naphthoic Acid

| Intermediate | Precursor | Key Reaction | Reported Outcome | Reference |

|---|---|---|---|---|

| 6-Bromo-2-naphthylamine | 6-Bromo-2-naphthoic acid | Curtius Rearrangement | Convenient, satisfactory quantities | researchgate.net |

| 6-Nitro-2-naphthylamine | 2-Naphthylamine | Nitration | Less satisfactory due to low yield | researchgate.net |

Exploration of Advanced Chemical Synthesis Approaches

More advanced and industrially relevant methods provide alternative routes to the 6-amino-2-naphthoic acid scaffold. A prominent example is the Bucherer reaction, which is a well-documented process for producing this key intermediate from a different starting material.

This method involves the conversion of 6-hydroxy-2-naphthoic acid to the corresponding amino derivative. The reaction is carried out by treating the hydroxy-naphthoic acid with ammonia (B1221849) in the presence of a sulfite (B76179) or bisulfite catalyst within an aqueous medium. google.com The process is typically performed under pressure and heat, for instance in an autoclave, with temperatures ranging from 80 to 150°C and pressures from 0.2 to 1.0 MPa, to drive the nucleophilic substitution of the hydroxyl group with an amino group. google.com This approach is noted for its efficiency and relevance in industrial-scale production.

Strategies for Biotinylation and Conjugate Formation

Once the 6-amino-2-naphthoic acid scaffold is obtained, the biotin (B1667282) moiety is incorporated. This is typically achieved through the formation of a stable amide bond between the amino group of the naphthoic acid derivative and the carboxylic acid of biotin's valeric acid side chain.

Analysis of Amide Coupling Techniques for Biotin Incorporation

Amide bond formation is a common and effective technique for affixing a biotin molecule to a compound with a primary amine. nih.gov This process of covalently attaching biotin is known as biotinylation. wikipedia.org A variety of coupling reagents and activated biotin derivatives are available to facilitate this reaction.

One of the most common strategies involves the use of N-hydroxysuccinimide (NHS) esters of biotin. gbiosciences.com Reagents such as Biotin-NHS react efficiently with primary amines at a pH of 7-9 to form a stable amide bond, releasing NHS as a byproduct. wikipedia.orggbiosciences.com For applications requiring aqueous solubility, sulfonated versions (Sulfo-NHS) are used, which are ideal for modifying cell surface proteins without penetrating the cell membrane. wikipedia.orgthermofisher.com

Another major technique employs carbodiimides , such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC is a water-soluble carbodiimide (B86325) that activates the carboxyl group on biotin, allowing it to react with the primary amine on the 6-amino-2-naphthoic acid to form the amide bond. wikipedia.orggbiosciences.com This reaction is typically rapid. gbiosciences.com

More advanced uronium-based coupling reagents like COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate) and TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) have also been used for challenging amide couplings, offering high yields and fast reaction rates, sometimes under solvent-free mechanochemical conditions. acs.orgacs.org

Table 2: Common Amide Coupling Reagents for Biotinylation

| Coupling Reagent Class | Example(s) | Mechanism | Key Features | Reference |

|---|---|---|---|---|

| Activated Esters | NHS-Biotin, Sulfo-NHS-Biotin | Reacts directly with primary amines to form an amide bond. | High reactivity at pH 7-9; Sulfo-NHS variant is water-soluble. | wikipedia.orggbiosciences.com |

| Carbodiimides | EDC | Activates biotin's carboxyl group for reaction with amines. | Water-soluble; reaction is rapid. | wikipedia.orggbiosciences.com |

| Uronium-based Reagents | COMU, TCFH | Forms highly reactive species for efficient amide bond formation. | High yields, fast reaction rates, suitable for difficult couplings. | acs.orgacs.org |

Design and Integration of Linker Chemistries and Spacer Groups for Bioconjugates

In many biotinylation applications, a spacer arm or linker is inserted between the biotin molecule and the target molecule to which it is being attached. thermofisher.comresearchgate.net The design of these linkers is crucial as they can significantly influence the properties and functionality of the final bioconjugate.

The primary functions of a spacer arm include:

Reducing Steric Hindrance : The length of the spacer arm can affect the availability of the biotin for binding to avidin (B1170675) or streptavidin. thermofisher.comthermofisher.com A longer spacer can overcome steric hindrance, allowing for more efficient binding and detection. sigmaaldrich.com

Improving Solubility : The chemical composition of the spacer can alter the solubility of the entire conjugate. thermofisher.com Incorporating hydrophilic chains, such as poly(ethylene glycol) (PEG) , can significantly increase the water solubility of the biotinylation reagent and the final product, which helps prevent aggregation. thermofisher.comthermofisher.combiochempeg.com Conversely, hydrophobic linkers are useful for reactions in organic solvents. thermofisher.com

Enabling Cleavability : Some applications require the release of the target molecule after it has been captured via the biotin-avidin interaction. For this purpose, cleavable linkers, often containing a disulfide bond, can be integrated into the spacer arm. thermofisher.com

The choice of spacer, from simple alkyl chains like ethylenediamine (B42938) to complex polymers like PEG, must be carefully considered based on the specific application. sigmaaldrich.commedchemexpress.com Studies have shown that conjugates with a PEG spacer can exhibit improved binding to avidin compared to those without. sigmaaldrich.comnih.gov

Table 3: Characteristics of Common Spacer Groups in Biotinylation

| Spacer Type | Example | Key Characteristics | Common Use Case | Reference |

|---|---|---|---|---|

| Alkyl Chain | Ethylenediamine, Aminocaproic acid | Provides basic spacing to reduce steric hindrance. | General purpose labeling. | sigmaaldrich.com |

| Poly(ethylene glycol) (PEG) | PEG4, PEG11 | Increases hydrophilicity and solubility, reduces aggregation, flexible. | Improving solubility and assay sensitivity, reducing steric effects. | thermofisher.comsigmaaldrich.combiochempeg.com |

| Cleavable | Disulfide-containing linkers | Allows for the release of the biotinylated molecule under reducing conditions. | Purification applications where the target molecule needs to be recovered. | thermofisher.com |

Assessment of Convergent Synthesis Methodologies for Complex Biotin Conjugates

For the creation of complex biotin conjugates, a convergent synthetic strategy is often more efficient than a linear one. In a convergent synthesis, large fragments of the final molecule are prepared separately and then joined together in the final stages. nih.gov This approach allows for the independent synthesis and modification of different parts of the conjugate, such as the core scaffold and the biotin-linker moiety, before they are combined. nih.gov

This methodology has been successfully applied to the synthesis of complex biomolecules like biotin-labeled glycosylphosphatidylinositol (GPI) core glycans. nih.govrsc.org In this case, the complex glycan structure was assembled first using a convergent strategy, followed by the specific attachment of biotin. nih.gov Similarly, a new chemiluminescent biotin conjugate was constructed using a convergent synthesis where stable intermediates were coupled in the final steps. niscpr.res.in This approach is particularly advantageous when synthesizing variants of a conjugate, as a change in one fragment does not require the complete re-synthesis of the entire molecule from the beginning. nih.gov

Molecular Recognition and Ligand Target Interactions

Mechanistic Insights into Binding Affinity and Selectivity

Interactions with Purinergic Receptors (e.g., P2Y14R) and Antagonistic Activity

N-Biotinyl-6-amino-2-naphthoic acid belongs to the 2-naphthoic acid class of compounds, which are recognized for their potent and selective antagonistic activity at the P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) involved in inflammatory and other physiological processes. acs.orgresearchgate.net The prototypical antagonist in this class is 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN). acs.orgunipd.it The 2-naphthoic acid scaffold is a key feature for the binding of these antagonists. acs.org

The development of fluorescent probes based on the 2-naphthoic acid scaffold has been a significant step in studying P2Y14R. nih.gov For instance, a fluorescent derivative of PPTN, created by attaching a fluorophore to the piperidine (B6355638) ring, demonstrated exceptionally high affinity for P2Y14R. acs.orgnih.gov This indicates that functionalization at this position can be well-tolerated and even enhance potency, making these derivatives valuable tools for receptor characterization. acs.orgnih.gov The antagonistic activity of these compounds is typically measured in cells expressing the human P2Y14R, where they inhibit the effects of receptor agonists. acs.org The high affinity and selectivity of these 2-naphthoic acid derivatives for P2Y14R over other P2Y receptors make them attractive candidates for further research. acs.org

| Compound Class | Target Receptor | Activity | Key Structural Feature |

| 2-Naphthoic acid derivatives | P2Y14R | Antagonist | 2-Naphthoic acid scaffold |

| Fluorescent PPTN derivative | P2Y14R | High-affinity antagonist | Fluorophore-conjugated piperidine ring |

Interactions with Protein Kinase Enzymes (e.g., Aurora A, Aurora B, PLK-1, PLK-2) and Inhibitory Potency

The Aurora kinases (A and B) and Polo-like kinases (PLK-1 and PLK-2) are crucial serine/threonine kinases that regulate cell cycle progression, particularly during mitosis. nih.gov Their overexpression in various cancers has made them significant targets for anticancer drug development. nih.gov

Virtual screening studies have identified the 6-amino-2-naphthoic acid structure as a promising scaffold for the development of dual inhibitors targeting both Aurora and PLK kinases. sci-hub.se Molecular docking simulations have predicted that this scaffold can bind effectively to the ATP-binding pockets of these kinases. sci-hub.se For instance, the nitrogen atom of the peptide bond adjacent to the terminal benzene (B151609) in a derivative of 6-amino-2-naphthoic acid was predicted to form a hydrogen bond with the Leu139 residue in Aurora-A. sci-hub.se Furthermore, a halogen bond between a chlorine substituent and the Asp194 residue was also observed in the docked pose. sci-hub.se These interactions contribute to the binding affinity of the compounds. sci-hub.se The inhibitory potency of these compounds is often evaluated through in vitro kinase assays, with IC50 values determining their effectiveness. nih.gov The development of inhibitors that can simultaneously target both Aurora and PLK kinases is a promising strategy for cancer therapy due to the potential for synergistic effects. sci-hub.se

| Kinase Target | Predicted Interacting Residues | Type of Interaction |

| Aurora-A | Leu139, Asp194 | Hydrogen bond, Halogen bond |

| Aurora-B | Not specified | Not specified |

| PLK-1 | Not specified | Not specified |

| PLK-2 | Not specified | Not specified |

Characterization of Binding to Biotin-Binding Proteins (e.g., Avidin)

Avidin (B1170675), a glycoprotein (B1211001) found in egg whites, is renowned for its remarkably strong and specific non-covalent interaction with biotin (B1667282) (Vitamin B7). bioseutica.comnih.gov This binding is one of the strongest biological interactions known. bioseutica.com Avidin is a tetrameric protein, with each of its four identical subunits capable of binding one molecule of biotin. bioseutica.com

The binding of biotin to avidin involves a comprehensive network of polar and hydrophobic interactions within the binding site. rcsb.org While the core binding mechanism is similar to that of streptavidin, another biotin-binding protein, there are subtle differences. rcsb.org The binding site of avidin contains additional hydrophobic and hydrophilic residues that are not present in streptavidin, which may contribute to its higher affinity for biotin. rcsb.org The biotinyl portion of this compound is expected to interact with avidin in a manner analogous to biotin itself. The 6-amino-2-naphthoic acid moiety extends from the biotin binding pocket. This property is exploited in various biotechnological applications where the avidin-biotin interaction is used for tagging and detection, with the naphthoic acid part potentially serving as a linker or a functional reporter group. medchemexpress.com

| Biotin-Binding Protein | Key Features of Biotin Binding |

| Avidin | Tetrameric structure, strong non-covalent interaction, network of polar and hydrophobic interactions |

Modulation of Other Enzymatic Activities (e.g., Protein Arginine Methyltransferases)

Protein arginine methyltransferases (PRMTs) are a family of enzymes that play a critical role in various cellular processes by methylating arginine residues on proteins. nih.gov The dysregulation of PRMT activity has been linked to several diseases, including cancer. nih.gov

Derivatives of 4-hydroxy-2-naphthoic acid have been investigated as inhibitors of type I PRMTs. nih.govresearchgate.net A deconstruction-reconstruction approach, starting from a known type I PRMT inhibitor, led to the development of potent and selective inhibitors of PRMT4. nih.gov These studies revealed that replacing one of the 4-hydroxy-2-naphthoic acid moieties with an arginine-mimetic group could lead to potent inhibition. nih.gov The distance between the 4-hydroxy-2-naphthoic acid moiety and the arginine-mimetic group was found to be a crucial factor for the inhibitory activity, particularly against PRMT4. acs.org For instance, certain derivatives exhibited submicromolar activity against PRMT4 with significant selectivity over other PRMTs. acs.org The inhibitory activity of these compounds is typically assessed through in vitro enzymatic assays. nih.govacs.org

| Enzyme Target | Class of Inhibitor | Key for Inhibitory Activity |

| PRMT4 (Type I) | 4-hydroxy-2-naphthoic acid derivatives | Distance between the naphthoic acid moiety and an arginine-mimetic group |

Computational and Structural Biology Approaches in Binding Analysis

Application of Molecular Docking and Simulation Studies to Ligand-Receptor Complexes

Molecular docking and simulation studies are powerful computational tools used to predict and analyze the binding modes of ligands within the active sites of their target proteins. acs.orgunipd.itsci-hub.se These methods have been instrumental in understanding the interactions of this compound and its analogs with their respective biological targets.

In the context of P2Y14R, homology models of the receptor, often based on the crystal structures of related GPCRs like P2Y12R, have been used for docking studies. acs.orgunipd.it These simulations have successfully predicted the binding poses of 2-naphthoic acid antagonists, suggesting that the piperidine ring is solvent-exposed and suitable for modification without compromising affinity. acs.org This insight guided the rational design of fluorescently labeled antagonists. acs.orgunipd.it

For protein kinases, molecular docking has been employed to screen compound libraries and identify potential inhibitors. sci-hub.se For example, the 6-amino-2-naphthoic acid scaffold was identified as a promising candidate for dual Aurora/PLK kinase inhibition through virtual screening. sci-hub.se Docking studies further elucidated the specific interactions, such as hydrogen bonds and halogen bonds, that contribute to the binding affinity of these inhibitors within the kinase domains. sci-hub.se

In the study of PRMT inhibitors, molecular modeling has been used to analyze the binding mode of 4-hydroxy-2-naphthoic acid derivatives. nih.govresearchgate.net These studies suggested that the inhibitors bind between the cofactor (S-adenosyl-L-methionine) and substrate binding pockets, providing a rationale for the observed structure-activity relationships and guiding the design of more potent and selective inhibitors. nih.govresearchgate.net

| Target | Computational Method | Key Findings |

| P2Y14R | Homology Modeling, Molecular Docking | Predicted binding pose of antagonists, identified suitable site for fluorophore conjugation. acs.orgunipd.it |

| Aurora/PLK Kinases | Virtual Screening, Molecular Docking | Identified 6-amino-2-naphthoic acid as a dual inhibitor scaffold, elucidated key binding interactions. sci-hub.se |

| PRMTs | Molecular Modeling, Docking | Analyzed binding mode between cofactor and substrate sites, guided inhibitor design. nih.govresearchgate.net |

Utilization of Homology Modeling for Receptor-Ligand Interaction Prediction

In the absence of direct crystal structures for many receptor-ligand complexes, homology modeling serves as a powerful computational tool to predict and understand these interactions. This approach is particularly valuable for designing new chemical probes and inhibitors. By constructing a model of a target receptor based on the known structure of a homologous protein, researchers can perform virtual docking studies to predict the binding modes of ligands like this compound and its derivatives.

Research into derivatives of 2-naphthoic acid has demonstrated the predictive power of this technique, especially for G protein-coupled receptors (GPCRs). acs.orgresearchgate.net For instance, a homology model of the human P2Y₁₄ receptor (hP2Y₁₄R) was developed using the high-resolution crystal structures of the closely related human P2Y₁₂ receptor (hP2Y₁₂R) as a template. acs.orgresearchgate.net Docking simulations with this model revealed a well-defined and tight binding orientation for the 2-naphthoic acid scaffold. acs.org

The model predicted specific, crucial interactions that stabilize the ligand within the receptor's binding pocket. acs.org The carboxylate group of the naphthoic acid moiety was found to form ionic bridges with key amino acid residues, including Lys77 in transmembrane domain 2 (TM2) and Lys171 in the second extracellular loop (ECL2). acs.org This primary interaction is part of an extensive network that also involves Lys277, Arg274, Asp81, and Glu278. acs.org Such detailed predictions are instrumental in guiding medicinal chemistry efforts. For example, the modeling suggested that the piperidine ring on certain 2-naphthoic acid antagonists was solvent-accessible, making it a suitable location for attaching fluorescent dyes without disrupting the core binding interactions, a hypothesis that was later confirmed experimentally. acs.orgresearchgate.net

Similarly, molecular modeling studies on other related compounds, such as 4-hydroxy-2-naphthoic acid derivatives, have been used to elucidate their binding mode with Protein Arginine Methyltransferases (PRMTs). nih.gov These models suggested that the inhibitors bind in a region between the S-adenosylmethionine (SAM) cofactor binding pocket and the substrate binding site. nih.gov This understanding, derived from homology modeling, is critical for the rational design of more potent and selective inhibitors. nih.gov

| Ligand Moiety | Predicted Interacting Residue(s) in hP2Y₁₄R Model | Type of Interaction | Reference |

|---|---|---|---|

| 2-Naphthoic Acid Carboxylate Group | Lys77, Lys171 | Ionic Bridge | acs.org |

| Triazole Linker | Lys270 | Salt Bridge | acs.org |

| Overall Ligand | Lys277, Arg274, Asp81, Glu278 | Part of Extended Ionic Network | acs.org |

Analysis of Conjugate Conformation and Geometry Optimization

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional structure, or conformation. Geometry optimization is a computational chemistry technique used to find the most stable, lowest-energy conformation of a molecule.

Studies on biotin conjugates synthesized from related naphthoic acid structures have employed geometry optimization to understand their spatial arrangement. niscpr.res.in These analyses have shown that such conjugates often exist in an "enveloped conformation". niscpr.res.in The ground state geometry is typically calculated using methods like the B3LYP functional with specific basis sets, such as LANL2DZ. researchgate.net

Detailed spectral analysis, particularly using Nuclear Magnetic Resonance (NMR), corroborates and refines the computational models. When a biotin moiety is conjugated to a naphthoic acid derivative, characteristic shifts in the signals of specific protons are observed. For example, the NH protons of biotin's ureido ring, which appear around δ 5.59 and 5.68 ppm in free biotin, experience a downfield shift to approximately δ 6.36 and 6.50 ppm in the conjugate. niscpr.res.in This shift is attributed to the formation of an intramolecular hydrogen bond with a carbonyl oxygen on the hydrazide portion of the molecule. niscpr.res.in

Conversely, other protons on the biotin molecule shift upfield upon conjugation. The protons located at the bridge carbons of biotin move from δ 4.28 and 4.47 ppm in their free state to around δ 4.22 and 4.34 ppm in the conjugate. niscpr.res.in Interestingly, the protons on the naphthalene (B1677914) ring itself show little change, indicating that the core aromatic structure is not significantly distorted by the conjugation. niscpr.res.in However, minor downfield shifts can be detected for protons at specific positions, such as C-5 and C-10 of the naphthalene ring. niscpr.res.in

| Proton Location | Chemical Shift (δ) in Free Biotin | Chemical Shift (δ) in Conjugate | Observed Change | Reference |

|---|---|---|---|---|

| Ureido Amide NH Protons | ~5.59, 5.68 ppm | ~6.36, 6.50 ppm | Downfield Shift | niscpr.res.in |

| Bridge Carbon Protons | ~4.28, 4.47 ppm | ~4.22, 4.34 ppm | Upfield Shift | niscpr.res.in |

Structure Activity Relationship Sar and Rational Derivative Design

Impact of Scaffold Modification and Functionalization Strategies

Scaffold modification is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties. nih.gov For derivatives of 2-naphthoic acid, functionalization strategies are key to modulating biological activity. The core structure, while providing a stable and high-affinity anchor, can be decorated with various functional groups to probe and optimize interactions within a receptor's binding pocket. acs.org

The biological potency of 2-naphthoic acid derivatives can be significantly altered by the functionalization of appended chains and variations in substituents. Studies on antagonists for the P2Y14 receptor, which are built upon a 2-naphthoic acid template, demonstrate that potency can be maintained or even enhanced through strategic chain modifications. acs.orgresearchgate.net

For instance, derivatives of 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (a potent P2Y14 antagonist) were synthesized with alkynyl or amino groups to allow for the attachment of reporter molecules like fluorophores. acs.org These modifications, including the introduction of short and long alkynes, N-acylpiperidines, and aminopropyl groups, resulted in compounds that retained low nanomolar potency. This indicates that the piperidine (B6355638) ring is a suitable position for chain extension without compromising the essential binding interactions of the core scaffold. acs.org

Crucially, the carboxylate group on the naphthoic acid ring is vital for receptor recognition. This was confirmed when an ethyl ester analogue proved to be 400 times weaker as an antagonist than its free carboxylate counterpart. acs.org The attachment of a large fluorophore, Alexa Fluor 488, to an alkyne-functionalized chain surprisingly led to a derivative with exceptionally high affinity (Ki = 80 pM), showcasing that significant structural additions can be well-tolerated and even beneficial if positioned correctly. researchgate.net

Table 1: Biological Potency of Functionalized 2-Naphthoic Acid Derivatives

| Compound Modification | Target Receptor | Biological Potency (Ki) |

|---|---|---|

| Parent Compound (Free Carboxylate) | P2Y14 | 0.3 nM acs.org |

| Ethyl Ester Analogue | P2Y14 | ~120 nM (400x weaker) acs.org |

| Long Alkyne Chain | P2Y14 | 13 nM researchgate.net |

This table illustrates the impact of modifying the carboxylate group and functionalizing a side chain on the biological potency of a 2-naphthoic acid-based antagonist.

N-substitution provides another powerful tool for modulating receptor interaction. For the 2-naphthoic acid series of P2Y14 antagonists, modifying the nitrogen on the piperidine ring has yielded significant insights into the receptor's binding site topology. acs.org

The synthesis of various N-substituted analogues revealed a clear order of potency, suggesting specific steric and electronic requirements for optimal receptor engagement. The most potent analogues included those with short alkyne chains and a cyclized azaspiro ring structure. The high affinity of the cyclized derivative (Ki = 2.0 nM) indicates that the binding pocket can accommodate bulky, rigid structures in that region. acs.org Furthermore, the fact that this cyclized compound contains a quaternized amine, which cannot act as a hydrogen bond donor, proves that the piperidine NH is not essential for the interaction. acs.org This finding opened the door for using this nitrogen as a vector for further functionalization. acs.org

Table 2: Influence of N-Substitution on P2Y14 Receptor Antagonist Potency

| N-Substitution Analogue | Potency Rank | Key Finding |

|---|---|---|

| Short Alkyne / Cyclized Azaspiro | 1 (Most Potent) | Tolerance for steric bulk and rigidity. acs.org |

| N-Acylpiperidines | 2 | Effective modification site. acs.org |

| Long Alkyne / Aminopropyl | 3 | Potency retained within an order of magnitude. acs.org |

This table summarizes the relative potency of different N-substituted analogues, providing insight into the structural requirements for receptor interaction.

Principles of Rational Design for Enhanced Target Modulation

Rational design leverages structural insights to create ligands with improved properties. By understanding how a molecule binds to its target, researchers can make targeted modifications to enhance affinity, selectivity, and other desired characteristics.

Structure-based design has been instrumental in optimizing 2-naphthoic acid derivatives. A key example is the use of homology modeling for the P2Y14 receptor. acs.org By constructing a model of the human P2Y14 receptor based on the high-resolution crystal structures of the related P2Y12 receptor, researchers could perform computational docking simulations. acs.orgresearchgate.net

These docking studies predicted that the piperidine ring of the antagonist scaffold was an ideal site for attaching larger functional groups, such as fluorophores, while preserving the compound's high affinity. researchgate.net This predictive insight guided the synthesis of chain-elongated alkynyl and amino derivatives designed specifically for coupling reactions. acs.org The subsequent experimental validation, which confirmed that these new compounds were indeed potent antagonists, underscored the power of this structure-based approach. acs.org This methodology provides a framework for developing novel inhibitors for other related enzymes and receptors. acs.org

Predictive modeling is a critical component of modern drug discovery, aiming to forecast a compound's biological activity before synthesis. nih.gov For the 2-naphthoic acid series, homology modeling of the P2Y14 G protein-coupled receptor (GPCR) demonstrated significant predictive power. acs.org

The models, combined with simulated antagonist docking, not only identified a suitable location for modification but also helped rationalize the observed SAR. For instance, the model could accommodate the rigid, bulky spiro ring of a highly potent analogue, confirming that the predicted orientation of the naphthoic acid scaffold was accurate. acs.org The remarkable success in designing an Alexa Fluor 488 conjugate that exhibited an exceptionally high affinity of 80 pM was a direct result of this predictive approach. acs.orgresearchgate.net This demonstrates that computational models can effectively guide the optimization process, leading to the development of ligands with significantly enhanced binding affinity and utility as molecular probes. acs.org

Emerging Research Directions and Methodological Innovations

Exploration of Biotransformation Pathways (e.g., Enzymatic Amidation of Naphthoic Acids)

The enzymatic synthesis of amide bonds is a rapidly advancing field, offering a more sustainable and efficient alternative to traditional chemical methods. rsc.org Amide bond synthetases (ABSs), a class of ATP-dependent enzymes, are of particular interest as they catalyze both the activation of a carboxylic acid and the subsequent amidation within a single active site. acs.org This avoids the need for a large excess of the amine coupling partner, a common requirement in other enzymatic systems. acs.org

Recent studies have explored the substrate scope of various ABS enzymes, demonstrating their ability to couple a wide range of carboxylic acids and amines. For instance, an ABS from Streptoalloteichus hindustanus (ShABS) has shown substantial activity in coupling various carboxylic acids, including 2-naphthoic acid, with different amines. acs.org This highlights the potential for enzymatic pathways to synthesize derivatives of N-Biotinyl-6-amino-2-naphthoic acid.

The anaerobic degradation of naphthalene (B1677914), which involves the initial carboxylation to 2-naphthoic acid, provides further insight into the biotransformation of naphthoic acid derivatives. nih.gov This natural pathway underscores the existence of enzymes capable of recognizing and modifying the naphthoic acid scaffold, opening avenues for engineering novel biocatalytic systems.

| Enzyme Type | Substrate(s) | Key Findings |

| Amide Bond Synthetase (ABS) | 2-naphthoic acid, various amines | Efficiently catalyzes amide bond formation with a broad substrate scope. acs.org |

| Naphthoyl-CoA Reductase | 2-naphthoyl-CoA | Involved in the anaerobic degradation of naphthalene. nih.gov |

Development of Novel Linker Chemistries for Advanced Bioconjugates

The linker connecting the biotin (B1667282) and naphthoic acid moieties plays a crucial role in the functionality of this compound bioconjugates. The development of novel linker chemistries is essential for creating advanced tools for biological research and diagnostics.

One area of active research is the synthesis of fluorescently labeled bioconjugates. For example, derivatives of 2-naphthoic acid have been functionalized with fluorescent reporters like Alexa Fluor 488 to create high-affinity molecular probes for G protein-coupled receptors (GPCRs), such as the P2Y14 receptor. acs.orgresearchgate.net These probes have proven valuable in quantifying specific binding to their targets using techniques like flow cytometry. acs.orgnih.gov

The synthesis of such bioconjugates often involves the use of spacer groups to spatially separate the biotin and the functional moiety, which can enhance their biological activity and detection sensitivity. niscpr.res.in Various synthetic strategies, including DCC condensation and NHS activation, are employed to construct these complex molecules. niscpr.res.in

| Linker Application | Reporter Group | Target |

| Fluorescent Probe | Alexa Fluor 488 | P2Y14 Receptor acs.orgresearchgate.net |

| Chemiluminescent Probe | Cyclic Peri Hydrazide | Biomolecule Detection niscpr.res.in |

Integration with High-Throughput Screening Platforms for Ligand Discovery

The unique properties of this compound and its derivatives make them well-suited for integration into high-throughput screening (HTS) platforms for the discovery of new ligands. The biotin moiety allows for strong and specific binding to avidin (B1170675) or streptavidin, which can be immobilized on various surfaces used in HTS assays. niscpr.res.in

Fluorescently labeled 2-naphthoic acid derivatives have been successfully used as tracers in whole-cell binding assays to identify and characterize ligands for specific receptors. acs.org These assays can be adapted for HTS formats, enabling the rapid screening of large compound libraries.

Furthermore, the development of multifunctional linkers that allow for the immobilization of glycans and other biomolecules opens up new possibilities for using this compound-based structures in glycan arrays and other HTS applications for studying protein-carbohydrate interactions. nih.gov

| HTS Application | Key Feature of this compound Derivative | Example |

| Ligand Binding Assays | Fluorescent Label | Screening for P2Y14 receptor antagonists. acs.orgnih.gov |

| Glycan Arrays | Immobilization via Biotin-Avidin Interaction | Identification of lectin binding partners. nih.gov |

Q & A

Q. What are the primary research applications of N-Biotinyl-6-amino-2-naphthoic Acid in bioconjugation studies?

this compound is primarily used to biotinylate biomolecules (e.g., proteins, nucleic acids) for affinity-based assays. Its naphthoic acid moiety enables carbodiimide-mediated conjugation (e.g., EDC/NHS chemistry) to amine-containing targets, while the biotin group facilitates streptavidin-based detection or immobilization . Methodologically, researchers should optimize reaction pH (5.0–7.0) and molar ratios (typically 10:1 biotin:target) to minimize nonspecific binding .

Q. How is the purity and structural integrity of this compound validated in experimental setups?

Suppliers typically validate purity (>95%) via reverse-phase HPLC and confirm structural integrity using mass spectrometry (MS) or nuclear magnetic resonance (NMR) . Researchers should cross-check lot-specific certificates of analysis and perform in-house validation via LC-MS if reproducibility issues arise. For stability, store lyophilized aliquots at –20°C in desiccated conditions to prevent hydrolysis .

Advanced Research Questions

Q. What strategies optimize the conjugation efficiency of this compound to target biomolecules?

Conjugation efficiency depends on:

- Molar ratios : Excess biotin derivatives (15–20:1) improve labeling but may require post-reaction purification (e.g., size-exclusion chromatography).

- pH control : Neutral to slightly acidic pH (6.0–6.5) enhances carbodiimide activation while minimizing biotin degradation .

- Steric hindrance mitigation : Use shorter spacer arms (e.g., 6-aminohexanoic acid) or site-specific conjugation tags to improve accessibility . Comparative studies suggest coupling at 4°C for 2–4 hours balances efficiency and stability .

Q. How can researchers address stability challenges of this compound under varying storage conditions?

The compound’s naphthoic acid backbone is prone to photodegradation and hydrolysis. Recommended protocols:

- Storage : Lyophilize and store at –80°C under inert gas (e.g., argon) for long-term stability .

- In-solution use : Prepare fresh solutions in anhydrous DMSO or DMF, avoiding aqueous buffers with high ionic strength (>500 mM) .

- Stability monitoring : Track degradation via UV-Vis spectroscopy (λmax ~280 nm for naphthoate) .

Q. What methods mitigate cross-reactivity when using this compound in streptavidin-based assays?

Endogenous biotin or nonspecific binding can be mitigated by:

- Pre-blocking : Incubate samples with avidin/streptavidin prior to assay setup.

- Alternative linkers : Use cleavable biotin derivatives (e.g., disulfide-containing crosslinkers) to reduce background .

- Dilution optimization : Titrate biotinylated probes to the lowest effective concentration (typically 1–10 nM) .

Q. How to resolve discrepancies in reported conjugation efficiencies of this compound across studies?

Contradictions often stem from:

- Reagent variability : Validate EDC/NHS activity via UV absorbance (EDC degradation products absorb at 214 nm) .

- Target heterogeneity : Use homogeneous substrates (e.g., recombinant proteins) to standardize comparisons.

- Detection sensitivity : Employ orthogonal methods (e.g., ELISA, surface plasmon resonance) to confirm biotin incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.